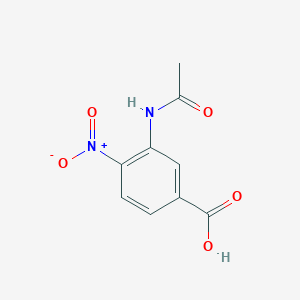

3-Acetamido-4-nitrobenzoic acid

Overview

Description

3-Acetamido-4-nitrobenzoic acid is a chemical compound with the empirical formula C9H8N2O5 and a molecular weight of 224.17 . It is also known by other names such as 4-Acetylamino-3-nitrobenzoic acid .

Molecular Structure Analysis

The molecular structure of 3-Acetamido-4-nitrobenzoic acid has been studied using single crystal X-ray analysis and density functional theory calculations . The structure of the molecule and its intermolecular interactions have been validated by Hirshfeld surface analysis .Physical And Chemical Properties Analysis

3-Acetamido-4-nitrobenzoic acid has a molecular weight of 224.17 g/mol . Its molecular formula is C9H8N2O5 . The compound has a monoisotopic mass of 224.043320 Da .Scientific Research Applications

Antiviral Agent Research

ANBA and its derivatives have been identified as potential antiviral agents, particularly in the treatment of COVID-19. Studies utilizing Density Functional Theory (DFT) and molecular docking calculations have explored the therapeutic potential of ANBA . The molecule’s interaction with coronavirus proteins, such as the spike protein and main protease, has been examined, suggesting its promise in combating viral diseases .

Spectroscopic Analysis

The compound has been subjected to spectroscopic analysis to determine its structural characteristics. This includes assessing molecular geometries and electronic characteristics, which are crucial for understanding the compound’s reactivity and potential as a pharmaceutical agent .

Computational Chemistry

Through DFT calculations, researchers have analyzed ANBA’s molecular geometries, electronic characteristics, and molecular electrostatic potential. These computational studies are essential for predicting the behavior of molecules in various environments and for drug design .

ADMET Profiling

ADMET analysis is critical for understanding a compound’s behavior within a living organism. ANBA has been analyzed using tools like SwissADME to compute its physicochemical characteristics and predict its pharmacokinetic properties .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interactions between ANBA and various coronavirus proteins. This research is vital for the development of new drugs and for understanding how ANBA can be used to disrupt the lifecycle of viruses .

Frontier Molecular Orbitals (FMOs) Analysis

The analysis of FMOs provides insights into the charge transfer within the molecule. This is important for assessing the reactivity of ANBA and its potential use in pharmaceutical applications .

Molecular Electrostatic Potential (MEP) Mapping

MEP maps are used to visualize the chemical reactivity of a molecule. For ANBA, these maps have helped characterize its reactivity and depict intermolecular interactions, which are important for drug design .

Toxicity Prediction

Understanding the toxicity of a compound is crucial for its application in therapeutic settings. ANBA’s toxicity has been predicted using online software like pkCSM, which aids in evaluating the safety profile of the compound .

Mechanism of Action

Target of Action

The primary targets of 3-Acetamido-4-nitrobenzoic acid (ANBA) are proteins involved in the life cycle of viruses . This includes the spike protein, spike binding domain with ACE2 receptor, Main protease, and RNA-dependent RNA polymerase .

Mode of Action

ANBA interacts with these targets through a process known as molecular docking . This interaction results in changes to the structure and function of the viral proteins, potentially inhibiting the virus’s ability to infect host cells .

Biochemical Pathways

It is believed that the compound’s interaction with viral proteins disrupts the normal functioning of these proteins, thereby inhibiting the virus’s life cycle .

Pharmacokinetics

The pharmacokinetics of ANBA, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, have been studied using SwissADME . These properties impact the bioavailability of the compound, which is crucial for its effectiveness as a therapeutic agent .

Result of Action

The molecular and cellular effects of ANBA’s action are primarily antiviral. By interacting with and disrupting the function of viral proteins, ANBA can potentially prevent the virus from infecting host cells .

properties

IUPAC Name |

3-acetamido-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O5/c1-5(12)10-7-4-6(9(13)14)2-3-8(7)11(15)16/h2-4H,1H3,(H,10,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRXJQUTVJMSIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398058 | |

| Record name | 3-acetamido-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetamido-4-nitrobenzoic acid | |

CAS RN |

54002-27-6 | |

| Record name | 3-acetamido-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

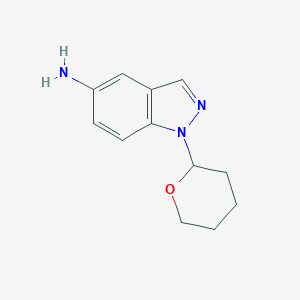

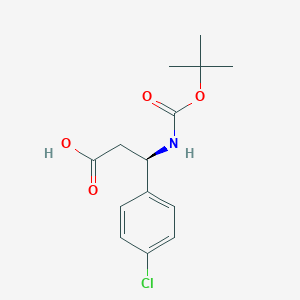

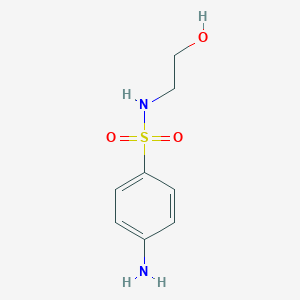

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B112674.png)

![2-[(2-Aminophenyl)amino]ethanol](/img/structure/B112675.png)

![3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B112693.png)